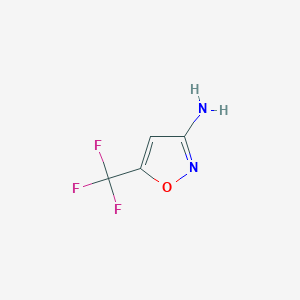
5-(Trifluoromethyl)isoxazol-3-amine
Overview
Description
5-(Trifluoromethyl)isoxazol-3-amine is a useful research compound. Its molecular formula is C4H3F3N2O and its molecular weight is 152.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Trifluoromethyl)isoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C4H4F3N3O |
| Molecular Weight | 165.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | 110234-43-0 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: It has shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
- Anti-inflammatory Properties: Studies have demonstrated its ability to inhibit COX enzymes, indicating potential use in treating inflammatory conditions .
- Antitumor Effects: Preliminary research suggests that it may inhibit tumor cell proliferation, making it a candidate for cancer therapy .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- COX Inhibition: The compound acts as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Receptor Modulation: It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition: Its structural properties allow for binding to active sites of specific enzymes, thereby inhibiting their function.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several isoxazole derivatives, including this compound. The compound exhibited significant inhibition of paw edema in a carrageenan-induced rat model. The results indicated an inhibition percentage ranging from 47% to 76%, comparable to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound displayed substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Activity Type | Comparison to this compound |
|---|---|---|
| N-(4H-1,2,4-Triazol-3-yl)picolinamide | Antimicrobial | Similar efficacy but different mechanism of action |
| 3-Trifluoromethylpyrazoles | Anti-inflammatory | Higher potency but less selectivity |
| Isoxazole derivatives | Various (antibacterial) | Broad spectrum but lower specificity |
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPSYNGYFWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575746 | |
| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110234-43-0 | |
| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















